molecular formula C20H26O2 B124445 17-epi-Norethindrone CAS No. 38673-36-8

17-epi-Norethindrone

Cat. No.: B124445
CAS No.: 38673-36-8
M. Wt: 298.4 g/mol
InChI Key: VIKNJXKGJWUCNN-JBKQDOAHSA-N
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Description

17-epi-Norethindrone is a synthetic progestin, a type of hormone used in various medical applications. It is an isomer of norethindrone, differing in the configuration at the 17th carbon position. This compound is primarily used in combination with estrogen in oral contraceptives and hormone replacement therapy .

Mechanism of Action

Target of Action

18-Methyllevonorgestrel, also known as Levonorgestrel (LNG), is a synthetic progestogen . Its primary targets are the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Levonorgestrel binds to the progesterone and androgen receptors, leading to a suppression of gonadotropins and inhibition of ovulation . This interaction with its targets results in changes in the endometrium and cervical mucus, making it difficult for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus .

Biochemical Pathways

It is known that the drug works primarily by preventing ovulation and fertilization, and possibly by preventing implantation by altering the endometrium . It achieves this through several mechanisms, including the thickening of cervical mucus, which inhibits sperm passage through the uterus and sperm survival .

Pharmacokinetics

Levonorgestrel is rapidly and completely absorbed, with maximum concentrations reached 1.0 – 2.0 hours after ingestion . The elimination of Levonorgestrel has two phases with half-lives of 0.5 and 20 – 60 hours . It is also important to note that Levonorgestrel binds strongly to Sex Hormone Binding Globulin (SHBG), and serum SHBG levels are influenced by a large number of different factors including the administration of Levonorgestrel .

Result of Action

The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation, altering the endometrium, and thickening cervical mucus, Levonorgestrel creates an environment that is unfavorable for fertilization and implantation .

Action Environment

The efficacy and stability of Levonorgestrel can be influenced by various environmental factors. For instance, certain drugs or herbal products that induce enzymes, such as CYP3A4, may decrease the effectiveness of Levonorgestrel . Additionally, the drug’s effectiveness can vary depending on the stage of the woman’s menstrual cycle at the time of administration .

Biochemical Analysis

Biochemical Properties

18-Methyllevonorgestrel interacts with progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction inhibits ovulation, making it a key component in hormonal contraceptives .

Cellular Effects

18-Methyllevonorgestrel has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the process of ovulation . It suppresses gonadotropins, inhibiting ovulation, and binds to progesterone and androgen receptors .

Molecular Mechanism

The molecular mechanism of 18-Methyllevonorgestrel involves binding to progesterone and androgen receptors, which slows the release of GnRH from the hypothalamus . This interaction inhibits ovulation, preventing the release of an egg from the ovary .

Temporal Effects in Laboratory Settings

Hormonal contraceptives, including those containing levonorgestrel, have been shown to affect various routine chemistry tests, metabolic tests, and tests for liver function, hemostatic system, renal function, hormones, vitamins, and minerals .

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .

Metabolic Pathways

It is known that levonorgestrel is a progestin and is similar to progesterone, which plays a key role in the menstrual cycle and pregnancy .

Transport and Distribution

It is known that levonorgestrel is used in oral and IUD contraceptives and at higher doses in emergency contraceptives .

Subcellular Localization

It is known that levonorgestrel is a synthetic progestogen used in contraception and hormone therapy .

Preparation Methods

The synthesis of 17-epi-Norethindrone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:

    Starting Material: The synthesis begins with a steroidal precursor.

    Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.

    Isomerization: The critical step involves the isomerization at the 17th carbon to obtain the epi configuration.

    Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial production methods often involve large-scale synthesis using similar steps but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize the production of this compound .

Chemical Reactions Analysis

17-epi-Norethindrone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

17-epi-Norethindrone has a wide range of applications in scientific research:

Comparison with Similar Compounds

17-epi-Norethindrone is compared with other similar progestins such as:

    Norethindrone: The parent compound, used widely in contraceptives and hormone therapies.

    Levonorgestrel: Another synthetic progestin used in intrauterine devices and emergency contraceptives.

    Etonogestrel: Used in subdermal implants for long-term contraception.

The uniqueness of this compound lies in its specific configuration, which can influence its binding affinity and activity at progesterone receptors, potentially offering different pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKNJXKGJWUCNN-JBKQDOAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431665
Record name 17-Hydroxy-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38673-36-8
Record name 18-Methyllevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038673368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-19-norpregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-METHYLLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV7HRB5DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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